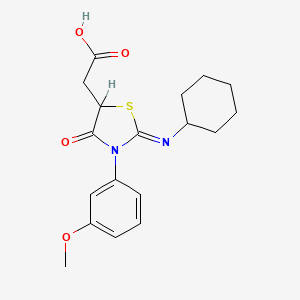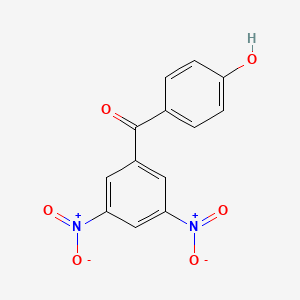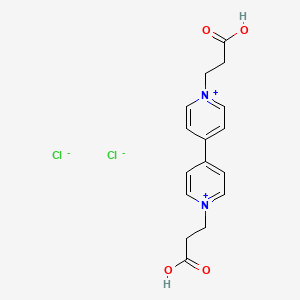
1,1'-Bis(2-carboxyethyl)-4,4'-bipyridin-1-ium dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Bis(2-carboxyethyl)-4,4’-bipyridin-1-ium dichloride is a chemical compound known for its unique structure and properties. It is a derivative of bipyridine, a class of compounds widely studied for their applications in coordination chemistry, photochemistry, and materials science. The presence of carboxyethyl groups and the bipyridinium core makes this compound particularly interesting for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(2-carboxyethyl)-4,4’-bipyridin-1-ium dichloride typically involves the reaction of 4,4’-bipyridine with ethyl bromoacetate, followed by hydrolysis and subsequent quaternization with hydrochloric acid. The reaction conditions often include:
Solvent: Acetonitrile or ethanol
Temperature: Reflux conditions
Catalysts: None required
Purification: Recrystallization from water or ethanol
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale reactors: For the initial reaction and hydrolysis
Continuous flow systems: To ensure consistent product quality
Automated purification systems: For efficient recrystallization and drying
化学反应分析
Types of Reactions
1,1’-Bis(2-carboxyethyl)-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: Forms bipyridinium dications
Reduction: Converts to bipyridine derivatives
Substitution: Carboxyethyl groups can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine
Major Products
Oxidation: Bipyridinium dications
Reduction: Bipyridine derivatives
Substitution: Various substituted bipyridinium compounds
科学研究应用
1,1’-Bis(2-carboxyethyl)-4,4’-bipyridin-1-ium dichloride has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Studied for its potential as a photosensitizer in photodynamic therapy.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as photochromic and electrochromic devices.
作用机制
The mechanism of action of 1,1’-Bis(2-carboxyethyl)-4,4’-bipyridin-1-ium dichloride involves its interaction with molecular targets through coordination bonds. The bipyridinium core can interact with metal ions, forming stable complexes that can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 1,1’-Bis(3-carboxylatobenzyl)-4,4’-bipyridinium
- 4,4’-Bipyridine
- 1,1’-Bis(2-cyanoethyl)-4,4’-bipyridinium
Uniqueness
1,1’-Bis(2-carboxyethyl)-4,4’-bipyridin-1-ium dichloride is unique due to its specific carboxyethyl groups, which enhance its solubility and reactivity compared to other bipyridinium derivatives. This makes it particularly suitable for applications in aqueous environments and for forming stable complexes with a wide range of metal ions .
属性
CAS 编号 |
41635-65-8 |
|---|---|
分子式 |
C16H18Cl2N2O4 |
分子量 |
373.2 g/mol |
IUPAC 名称 |
3-[4-[1-(2-carboxyethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propanoic acid;dichloride |
InChI |
InChI=1S/C16H16N2O4.2ClH/c19-15(20)5-11-17-7-1-13(2-8-17)14-3-9-18(10-4-14)12-6-16(21)22;;/h1-4,7-10H,5-6,11-12H2;2*1H |
InChI 键 |
CMUKPHNABZJQCX-UHFFFAOYSA-N |
规范 SMILES |
C1=C[N+](=CC=C1C2=CC=[N+](C=C2)CCC(=O)O)CCC(=O)O.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


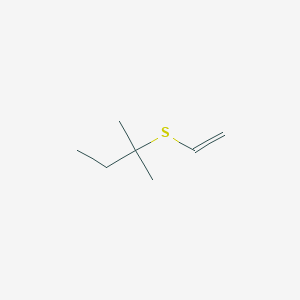

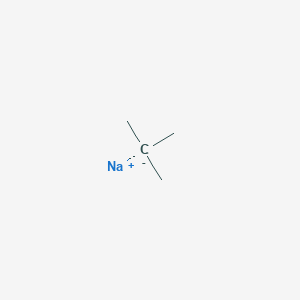

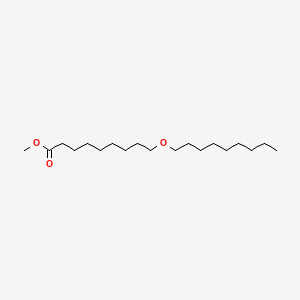
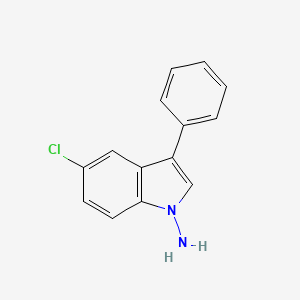
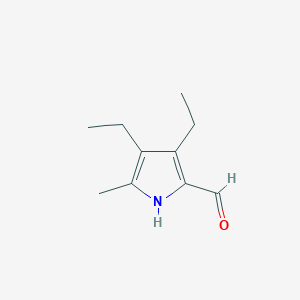
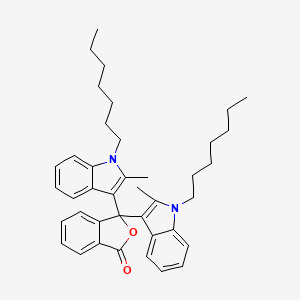
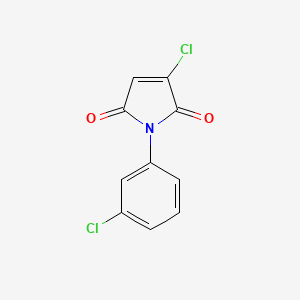
![N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide](/img/structure/B14662876.png)
